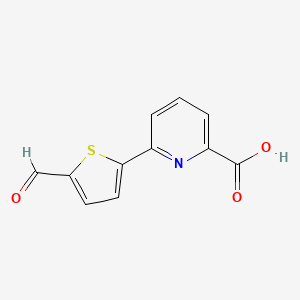
5-(5-FORMYLTHIOPHEN-2-YL)-2-HYDROXYPYRIDINE-4-CARBOXYLIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is an organic compound that features both thiophene and pyridine rings in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid typically involves the formation of the thiophene and pyridine rings followed by their functionalization. One common method involves the condensation of 5-bromothiophene-2-carbaldehyde with a pyridine derivative under specific conditions . The reaction conditions often include the use of a palladium catalyst and a base such as potassium phosphate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydroxyl group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Conditions typically involve the use of a strong base like sodium hydride and an appropriate electrophile.
Major Products
Oxidation: 5-(5-Carboxythiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid.
Reduction: 5-(5-Hydroxymethylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Could be used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(5-formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is not well-characterized. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The thiophene and pyridine rings may facilitate binding to these targets through π-π interactions and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
5-Formyl-2-thiopheneboronic acid: Shares the thiophene ring but lacks the pyridine moiety.
2-Hydroxypyridine-4-carboxylic acid: Contains the pyridine ring but lacks the thiophene moiety.
Uniqueness
5-(5-Formylthiophen-2-yl)-2-hydroxypyridine-4-carboxylic acid is unique due to the presence of both thiophene and pyridine rings, which may confer distinct chemical and biological properties compared to compounds containing only one of these rings .
Propiedades
IUPAC Name |
5-(5-formylthiophen-2-yl)-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4S/c13-5-6-1-2-9(17-6)8-4-12-10(14)3-7(8)11(15)16/h1-5H,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOKLMAADKIKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C2=CNC(=O)C=C2C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10687285 |
Source


|
| Record name | 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261912-28-0 |
Source


|
| Record name | 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10687285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














